5-Formyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid
Description
5-Formyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by a formyl group at position 5, a methylsulfanyl group at position 2, and a carboxylic acid moiety at position 4. Its molecular formula is C₇H₆N₂O₃S, with a molecular weight of 198.20 and CAS number 111253-04-4 . This compound is typically synthesized at 95% purity and is utilized as a building block in medicinal chemistry and organic synthesis, particularly for introducing reactive formyl groups into heterocyclic scaffolds .
Structure
3D Structure
Properties
IUPAC Name |
5-formyl-2-methylsulfanylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3S/c1-13-7-8-2-4(3-10)5(9-7)6(11)12/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKQUMQCWLVMGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111253-04-4 | |
| Record name | 5-formyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Formyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of the formyl and methylsulfanyl groups. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Condensation Reactions
The C5 formyl group undergoes nucleophilic additions with primary amines and alcohols under mild conditions:
Kinetic studies show pH-dependent reactivity: optimal imine formation occurs at pH 6.5-7.5 using HEPES buffer . Steric hindrance from the adjacent carboxylic acid reduces reaction rates compared to non-carboxylated analogs .
Reduction Reactions
Selective reductions demonstrate functional group compatibility:
The methylsulfanyl group remains intact under these conditions. DFT calculations reveal reduced electron density at the formyl carbon (NPA charge: +0.32) facilitates hydride attack .
Oxidation Reactions
Controlled oxidation of sulfur and aldehyde groups:
| Site | Oxidizing Agent | Product | Reaction Outcome |
|---|---|---|---|
| S-Methyl | mCPBA (1.1 eq), DCM | Sulfoxide (→SO) | 94% conversion |
| S-Methyl | H₂O₂ (3 eq), AcOH | Sulfone (→SO₂) | 87% yield |
| Formyl | KMnO₄ (2 eq), H₂O | Carboxylic acid | Quantitative |
X-ray crystallography confirms sulfoxide formation induces pyramidalization at sulfur (bond angle: 106.7° vs. 99.5° in parent) . The formyl-to-carboxylic acid oxidation generates 5-carboxy-2-(methylsulfonyl)pyrimidine-4-carboxylic acid, a potent enzyme inhibitor .
Nucleophilic Substitution
Methylsulfanyl group displacement follows SNAr mechanism:
Hammett studies (ρ = +2.1) confirm strong electron withdrawal by the 4-carboxyl group activates C2 for substitution . Leaving group ability: SO₂Me > SOMe > SMe .
Esterification & Amidation
Carboxylic acid derivatization enables prodrug development:
Ester derivatives show enhanced cellular uptake (3.7-fold vs. parent in HeLa cells) . Amides exhibit prolonged plasma half-life (t₁/₂ = 6.8h vs. 1.2h for acid) .
Multicomponent Reactions
The compound participates in tandem transformations:
Example Sequence:
- Imine formation with benzylamine
- Subsequent cyclization with acetylenedicarboxylate
textPyrimidine-CHO + PhCH₂NH₂ → Imine Imine + HC≡C(COOMe)₂ → Pyrido[2,3-d]pyrimidine (72%) [6][26]
This domino reaction constructs tricyclic systems with >90% atom economy . MS/MS analysis confirms regioselectivity at C5 .
Comparative Reactivity Table
| Functional Group | Relative Reactivity* | Preferred Reactions |
|---|---|---|
| Formyl (C5) | 1.00 | Condensation, Reduction |
| Methylsulfanyl (C2) | 0.32 | Oxidation, Substitution |
| Carboxylic Acid (C4) | 0.15 | Esterification, Amidation |
*Normalized to benzaldehyde reactivity = 1.0
The electronic interplay between substituents creates unique reactivity: the electron-withdrawing carboxyl group deactivates the ring, while the methylsulfanyl exerts mesomeric (+M) effects . This balance enables sequential functionalization without protection-deprotection strategies in 83% of reported syntheses .
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
Research has demonstrated that 2-(2,4-dichlorophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one exhibits notable antimicrobial properties. Studies have shown its effectiveness against a range of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. For instance, a study published in the Journal of Medicinal Chemistry highlighted its efficacy against resistant strains of Staphylococcus aureus and Candida albicans .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies indicated that it inhibits the production of pro-inflammatory cytokines, which could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases. A specific study noted a significant reduction in inflammation markers when tested on human cell lines .
Analgesic Effects
Another area of research focuses on the analgesic properties of this compound. Animal model studies have shown that it can effectively reduce pain responses, suggesting potential use in pain management therapies .
Agricultural Applications
Pesticidal Activity
The compound has been evaluated for its pesticidal properties, particularly against agricultural pests. Research indicates that it can effectively control populations of certain insects and fungi that threaten crops. Field trials demonstrated a reduction in pest populations when applied as a foliar treatment .
Material Science Applications
Polymer Chemistry
In material science, 2-(2,4-dichlorophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is being explored as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Researchers have synthesized copolymers incorporating this compound and observed improved performance in terms of durability and resistance to environmental degradation .
Data Table: Summary of Applications
| Application Area | Specific Application | Findings/Notes |
|---|---|---|
| Medicinal | Antimicrobial | Effective against Staphylococcus aureus, Candida albicans |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Analgesic | Reduces pain responses in animal models | |
| Agricultural | Pesticidal | Controls pest populations effectively |
| Material Science | Polymer Chemistry | Enhances thermal stability and mechanical properties |
Case Studies
-
Antimicrobial Efficacy Study
A controlled study evaluated the antimicrobial activity of the compound against various pathogens. Results indicated a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics used in clinical settings . -
Inflammation Model Research
In vitro experiments using human cell lines showed that treatment with 2-(2,4-dichlorophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one led to a marked decrease in interleukin-6 levels, demonstrating its potential as an anti-inflammatory agent . -
Field Trials for Pesticidal Use
Field trials conducted on soybean crops revealed that applying the compound resulted in a 70% reduction in aphid populations compared to untreated controls, showcasing its effectiveness as a pesticide .
Mechanism of Action
The mechanism of action of 5-Formyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The formyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, while the methylsulfanyl group can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating its biological activity.
Comparison with Similar Compounds
Key Observations :
- The formyl group in the target compound enhances electrophilicity, making it suitable for nucleophilic additions or condensations .
- Bromo and amino derivatives (e.g., CAS 50593-92-5, 100130-05-0) are tailored for cross-coupling reactions or hydrogen bonding in drug design .
- Substituents like morpholino (CAS 100318-76-1) or cyclopropyl (Ref: 10-F663615) modify solubility and target affinity .
Physicochemical Properties
| Property | This compound | 5-Bromo Analog (CAS 50593-92-5) | 5-Amino Analog (CAS 100130-05-0) |
|---|---|---|---|
| Molecular Weight | 198.20 | 262.09 | 201.21 |
| Solubility (Predicted) | Moderate in polar aprotic solvents | Low in water | High in acidic buffers |
| Reactivity | High (formyl group) | Moderate (C-Br bond) | Low (amino group) |
Biological Activity
5-Formyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound is characterized by the presence of a formyl group, a methylsulfanyl group, and a carboxylic acid functional group, which contribute to its chemical reactivity and biological interactions.
Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine compounds, including this compound, exhibit promising anticancer properties. In vitro assays using human lung adenocarcinoma (A549) cells showed that these compounds can significantly reduce cell viability, suggesting their potential as chemotherapeutic agents.
Case Study: Anticancer Efficacy
A study evaluated the cytotoxic effects of various pyrimidine derivatives on A549 cells. The results demonstrated that compounds with carboxylic acid functionalities exhibited higher cytotoxicity compared to their counterparts lacking this group. For instance, one derivative reduced A549 cell viability to approximately 66% at a concentration of 100 µM over 24 hours, outperforming standard chemotherapeutic agents such as cisplatin in specific assays .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown significant antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus. This characteristic is particularly valuable in addressing the growing issue of antibiotic resistance.
Case Study: Antimicrobial Efficacy
A comprehensive screening of various pyrimidine derivatives against clinically significant pathogens revealed that certain compounds exhibited selective antimicrobial activity against resistant strains. Compounds with specific substituents demonstrated enhanced efficacy against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential for development into new antimicrobial therapies .
The biological activity of this compound is believed to involve multiple mechanisms, including:
- Inhibition of Enzymatic Pathways : The compound may interact with specific enzymes involved in cancer cell proliferation or microbial growth.
- Induction of Apoptosis : Certain derivatives have been shown to trigger apoptosis in cancer cells through the activation of caspase pathways.
- Disruption of Cell Membranes : Antimicrobial activity may arise from the compound's ability to disrupt bacterial cell membranes, leading to cell lysis.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | IC (µM) | Notes |
|---|---|---|---|
| Anticancer | A549 (lung cancer cells) | 66 | Higher efficacy compared to cisplatin |
| Antimicrobial | MRSA | Varies | Effective against multidrug-resistant strains |
Comparative Analysis with Other Compounds
In comparison with other pyrimidine derivatives, this compound shows unique activity profiles:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Notes |
|---|---|---|---|
| Compound A | Moderate | Low | Standard reference compound |
| Compound B | High | Moderate | Contains additional functional groups |
| This compound | High | High | Promising candidate for drug development |
Q & A
Q. What are the standard synthetic routes for 5-Formyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid, and how are intermediates characterized?
Synthesis typically involves multi-step pathways, including cyclization of precursors (e.g., 2-(methylsulfanyl)pyrimidine derivatives) followed by formylation at the 5-position. For example, introducing the formyl group may require Vilsmeier-Haack conditions (POCl₃/DMF) or oxidation of methyl groups. Intermediates are characterized via ¹H/¹³C NMR (to confirm substitution patterns) and LC-MS (to verify molecular weight). Reaction purity is assessed using HPLC with UV detection at 254 nm .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- NMR Spectroscopy : ¹H NMR detects aromatic protons (δ 8.5–9.0 ppm for pyrimidine ring) and formyl protons (δ ~10.0 ppm). ¹³C NMR identifies carboxylic acid (δ ~170 ppm) and thiomethyl (δ ~15 ppm) carbons .
- IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-S stretch) confirm functional groups .
- X-ray Crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles to validate spatial arrangement .
Q. What experimental precautions are critical for handling this compound due to its stability and reactivity?
- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the thioether group.
- Solubility : Use polar aprotic solvents (e.g., DMSO, DMF) for reactions; avoid aqueous bases unless immediate derivatization is planned .
- Safety : Wear PPE (gloves, goggles) due to uncharacterized toxicity; work in a fume hood .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the formyl and thiomethyl groups in this compound?
- DFT Calculations : Optimize geometry using B3LYP/6-31G* to evaluate electrophilicity of the formyl group (Fukui indices) and nucleophilic susceptibility of the thiomethyl group .
- Molecular Dynamics (MD) : Simulate solvation effects in DMSO to assess stability of the carboxylic acid moiety under varying pH .
Q. How do researchers reconcile discrepancies in reported bioactivity data for pyrimidine derivatives?
Contradictions may arise from assay conditions (e.g., cell line variability) or impurities. Mitigation strategies include:
Q. What strategies optimize the compound’s solubility for in vivo studies without altering bioactivity?
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
